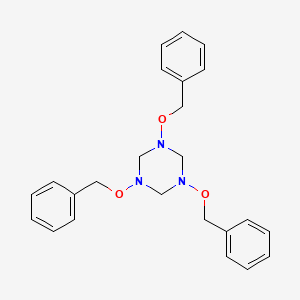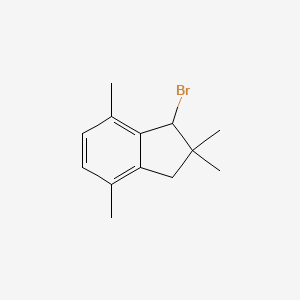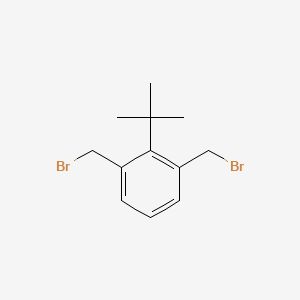
1,3-Bis(bromomethyl)-2-tert-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-2-tert-butylbenzene is an organic compound with the molecular formula C12H16Br2 It is a derivative of benzene, where two bromomethyl groups and a tert-butyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-tert-butylbenzene can be synthesized through a multi-step process involving the bromination of 2-tert-butylbenzene. The general synthetic route involves the following steps:
Bromination of 2-tert-butylbenzene: The starting material, 2-tert-butylbenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This step introduces bromine atoms to the benzene ring.
Formation of Bromomethyl Groups: The brominated intermediate is then treated with formaldehyde (CH2O) and hydrobromic acid (HBr) to form the bromomethyl groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(bromomethyl)-2-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl groups are oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
1,3-Bis(bromomethyl)-2-tert-butylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(bromomethyl)-2-tert-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(chloromethyl)-2-tert-butylbenzene: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis(methyl)-2-tert-butylbenzene: Lacks the halogen atoms, making it less reactive in substitution reactions.
1,3-Bis(bromomethyl)benzene: Similar but without the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
1,3-Bis(bromomethyl)-2-tert-butylbenzene is unique due to the presence of both bromomethyl and tert-butyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable compound for targeted synthesis and applications in various fields.
Propriétés
Numéro CAS |
90625-77-7 |
|---|---|
Formule moléculaire |
C12H16Br2 |
Poids moléculaire |
320.06 g/mol |
Nom IUPAC |
1,3-bis(bromomethyl)-2-tert-butylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-12(2,3)11-9(7-13)5-4-6-10(11)8-14/h4-6H,7-8H2,1-3H3 |
Clé InChI |
SXMLFURKDWHZFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC=C1CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


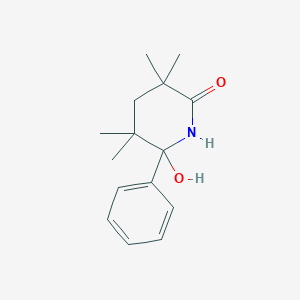
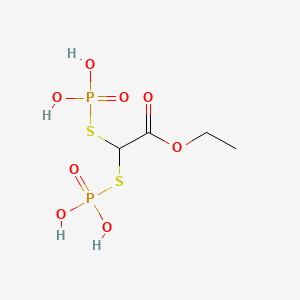
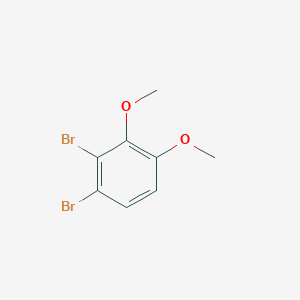
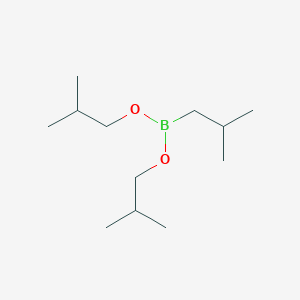
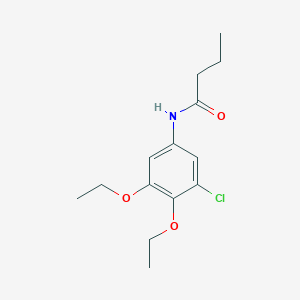
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
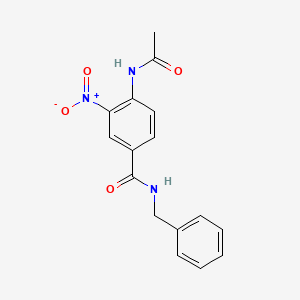
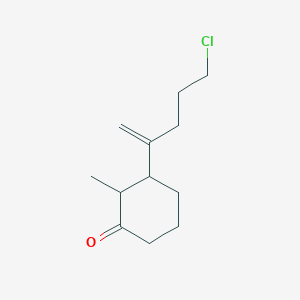
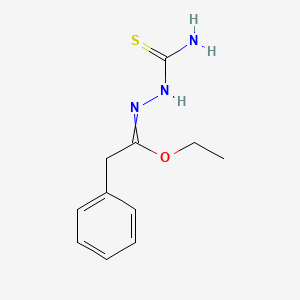
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
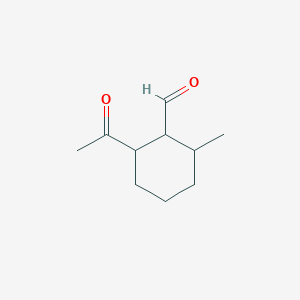
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
